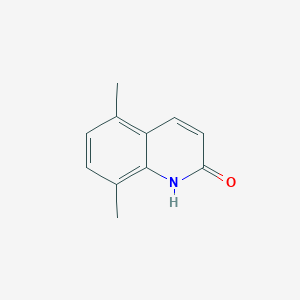![molecular formula C10H18N2O2 B13174540 N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound features a cyclobutanecarboxamide core with a hydroxypyrrolidinylmethyl substituent, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-hydroxypyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyrrolidine: A simpler analog with similar hydroxyl and pyrrolidine functionalities.
Cyclobutanecarboxamide: Lacks the hydroxypyrrolidinylmethyl substituent but shares the cyclobutanecarboxamide core.
Uniqueness
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide is unique due to the combination of the cyclobutanecarboxamide core and the hydroxypyrrolidinylmethyl substituent, which provides a distinct set of chemical and biological properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O2/c13-9(8-2-1-3-8)12-7-10(14)4-5-11-6-10/h8,11,14H,1-7H2,(H,12,13) |
Clave InChI |
IRHVUTNJIOQGEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NCC2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
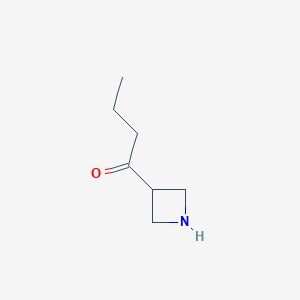
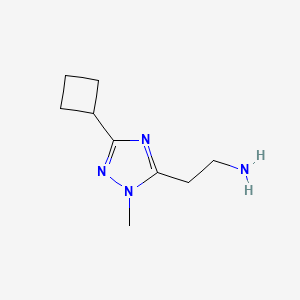
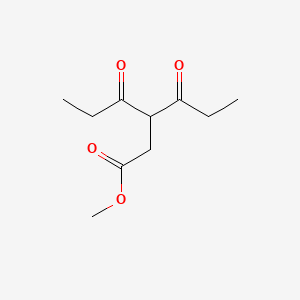
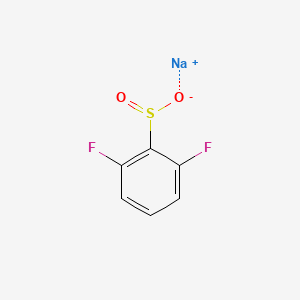
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
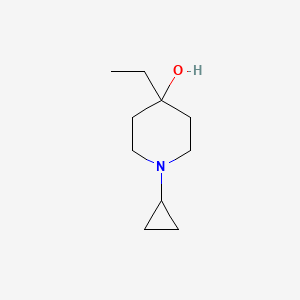
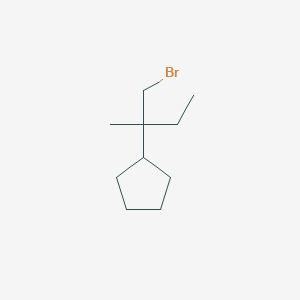
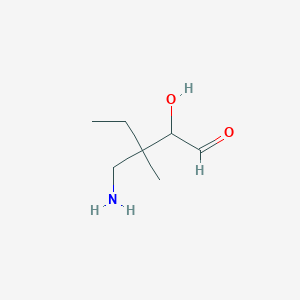

![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
